molecular formula C13H6Br2O B2796121 3,6-Dibromo-9h-fluoren-9-one CAS No. 216312-73-1

3,6-Dibromo-9h-fluoren-9-one

Cat. No.: B2796121
CAS No.: 216312-73-1
M. Wt: 337.998
InChI Key: XXZOHYHKWDLSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-9H-fluoren-9-one is an organic compound with the molecular formula C13H6Br2O. It is a derivative of fluorenone, characterized by the presence of two bromine atoms at the 3 and 6 positions of the fluorenone structure. This compound is known for its applications in organic synthesis and material science, particularly in the development of fluorescent probes and organic semiconductors .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,6-Dibromo-fluoren-9-one are not fully understood yet. It is known that this compound can interact with various biomolecules in the cell. For instance, it has been used to prepare diphenylamine-fluorenone derivatives , suggesting that it may interact with proteins or enzymes involved in these reactions

Cellular Effects

Given its use in preparing fluorescent probes for neuroblastoma cell staining , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dibromo-9H-fluoren-9-one can be synthesized through the bromination of fluorenone. The process involves the reaction of fluorenone with bromine in the presence of a catalyst such as palladium. The reaction typically occurs at elevated temperatures to ensure complete bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-9H-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted fluorenones, fluorenols, and complex organic molecules used in material science and pharmaceuticals .

Scientific Research Applications

3,6-Dibromo-9H-fluoren-9-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,6-Dibromo-9H-fluorene: Lacks the ketone group present in 3,6-Dibromo-9H-fluoren-9-one.

    3,6-Dihydroxy-9H-fluoren-9-one: Contains hydroxyl groups instead of bromine atoms.

    3,6-Dibromo-9,9-dimethylfluorene: Features additional methyl groups at the 9 position.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the ketone group, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

3,6-dibromofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Br2O/c14-7-1-3-9-11(5-7)12-6-8(15)2-4-10(12)13(9)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZOHYHKWDLSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(C2=O)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216312-73-1
Record name 3,6-Dibromo-9H-fluoren-9-one216312-73-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.